
2-(2-Chlorophenyl)-1-(oxolan-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Chlorophenyl)-1-(oxolan-2-yl)ethan-1-one is a chemical compound with the molecular formula C12H13ClO2 . It has a molecular weight of 224.68 .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .Scientific Research Applications
Structural and Synthesis Insights
Synthesis and Characterization of Complexes : The synthesis of rhenium-oxo and phenylimido complexes using 1-phenyl-2-(diisopropylphosphino)ethanone demonstrates the versatility of these compounds in forming complex structures. These complexes exhibit unique structural characteristics due to the chelating nature of the ligands involved (Couillens, Gressier, & Dartiguenave, 2003).
Crystallographic Analysis : The structural analysis of "2-(4-Chlorophenyl)-5-phenyloxolan-3-yl](cyclopentenyl)methanone" showcases the twisted conformation of the oxolane ring and the specific dihedral angles it forms with adjacent phenyl and cyclopentenyl rings, illustrating the compound's potential for further research and application in structural chemistry (Lee et al., 2011).
Application in Material Science and Chemistry
Electro-Optic Materials : Pyrrole-based donor-acceptor chromophores, including compounds with structural similarities to "2-(2-Chlorophenyl)-1-(oxolan-2-yl)ethan-1-one", have been synthesized and studied for their potential as nonlinear optical/electro-optic materials. These studies demonstrate the compounds' applicability in creating highly transparent nonlinear optical/electro-optic multilayers, indicative of their significance in material science (Facchetti et al., 2003).
Reactivity and Mechanistic Insights : Research on "2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides" as 1,2-dipole precursors in metal-free direct [2+2] cycloaddition reactions with alkynes demonstrates the reactivity and potential mechanistic pathways of similar compounds. This study provides valuable insights into the uncatalyzed reactions of alkynes, relevant for synthetic chemistry and materials development (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-(oxolan-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-10-5-2-1-4-9(10)8-11(14)12-6-3-7-15-12/h1-2,4-5,12H,3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDYVSQVFXRVQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
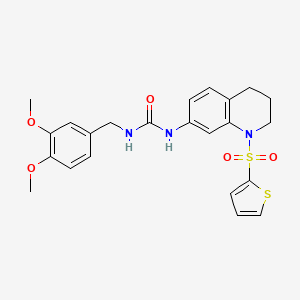
![2-Oxa-6-azaspiro[3.5]nonane hemioxalate](/img/structure/B2715424.png)
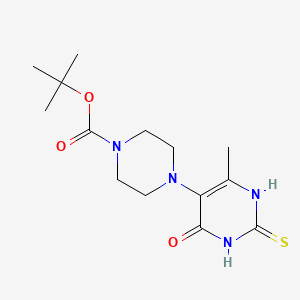
![6-chloro-N-[(quinolin-8-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2715427.png)
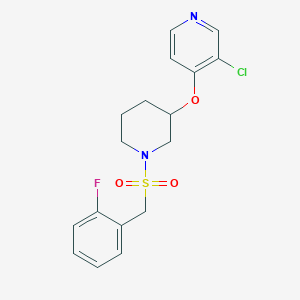
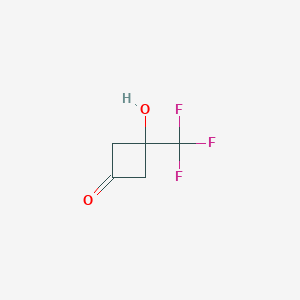
![N-(5-chloro-2-methylphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2715431.png)
![2-Methyl-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2715434.png)
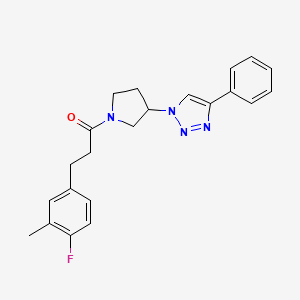
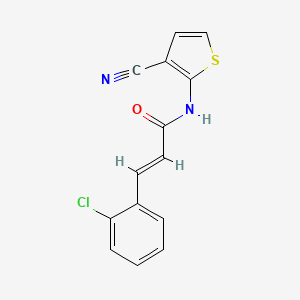
![Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate](/img/structure/B2715438.png)
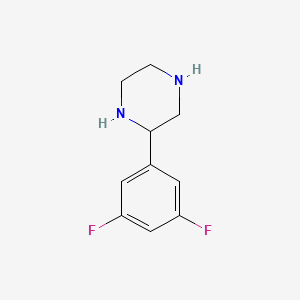
![1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-(thiophen-2-yl)urea](/img/structure/B2715440.png)
![1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2715441.png)
